N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Description
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is a complex organic compound with a molecular formula of C22H16BrN2O3 This compound is characterized by the presence of a brominated phenyl group, a benzoxazole ring, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-14-11-15(7-9-18(14)23)22-25-19-12-16(8-10-20(19)28-22)24-21(26)13-27-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWNQOTLWIKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3-methylphenylamine to obtain 4-bromo-3-methylphenylamine. This intermediate is then reacted with salicylic acid to form the benzoxazole ring through a cyclization reaction. The final step involves the acylation of the benzoxazole derivative with phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-3-methylphenyl)ethyl]cyclopropanamine
- N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide stands out due to its combination of a brominated phenyl group, a benzoxazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
